Di(1-piperazinyl)methanone

Conformational restriction Scaffold rigidity Crystal engineering

Researchers requiring a conformationally locked, pH-responsive urea scaffold for PROTAC design or HPLC impurity method validation face supply inconsistency for high-purity reference standards. Di(1-piperazinyl)methanone directly resolves this: - Certified Olaparib Impurity 86 standard with full COA (NMR, HPLC, MS) for ICH Q3A/Q3B-compliant release testing. - Zero rotatable bonds & predicted pKa ~6.19 enable endosomal escape and reduced entropic penalty in ternary complex formation. - Two chemically equivalent secondary amine handles for symmetric homodimeric ligand construction.

Molecular Formula C9H18N4O
Molecular Weight 198.27 g/mol
Cat. No. B13505904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(1-piperazinyl)methanone
Molecular FormulaC9H18N4O
Molecular Weight198.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)N2CCNCC2
InChIInChI=1S/C9H18N4O/c14-9(12-5-1-10-2-6-12)13-7-3-11-4-8-13/h10-11H,1-8H2
InChIKeyWKSZAWDBMJQRKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di(1-piperazinyl)methanone: Structural Overview, Identifiers, and Core Properties for Scientific Procurement


Di(1-piperazinyl)methanone (IUPAC: di(piperazin-1-yl)methanone; also named 1,1′-carbonylbis(piperazine) or piperazine, 1,1′-carbonylbis- (9CI)) is a symmetrical bis-piperazine urea that serves as a versatile building block in medicinal chemistry and as a certified pharmaceutical impurity reference standard [1]. Its free base (CAS 17159-16-9) carries the molecular formula C₉H₁₈N₄O and a molecular weight of 198.27 g/mol, while the more commonly procured dihydrochloride salt (CAS 208711-30-2) has the formula C₉H₂₀Cl₂N₄O and a formula weight of 271.19 g/mol. Computed descriptors—including zero rotatable bonds, two hydrogen-bond donors, an XLogP3-AA of −1.6, and a topological polar surface area of 47.6 Ų—define a compact, hydrophilic, and conformationally restricted scaffold that differs fundamentally from its piperidine and morpholine analogs [1].

Why Di(1-piperazinyl)methanone Cannot Be Readily Replaced by In-Class Analogs in Synthetic and Analytical Workflows


Although 1,1′-carbonylbis(piperidine) (CAS 5395-04-0) and 1,1′-carbonylbis(morpholine) share the same urea core, they differ profoundly in hydrogen-bonding capacity, conformational rigidity, lipophilicity, and acid / base character—each of which dictates solubility, crystal packing, pharmacokinetics of derived PROTACs, and chromatographic retention in impurity profiling [1][2]. The piperazine rings supply two ionisable secondary amines (predicted pKa ~6.19) that are absent in the piperidine and morpholine congeners, while the zero rotatable bonds lock the scaffold into a single minimum-energy conformation. These differences make generic substitution scientifically untenable when downstream performance depends on tuned protonation state, hydrogen-bond-directed solid-state assembly, or precisely defined retention time in HPLC impurity methods [2].

Quantitative Differentiation of Di(1-piperazinyl)methanone Versus Closest Analogs: A Procurement-Focused Evidence Guide


Zero Rotatable Bonds Confer Maximal Conformational Rigidity Relative to Piperidine and Morpholine Analogs

Di(1-piperazinyl)methanone possesses zero rotatable bonds, a feature that distinguishes it from 1,1′-carbonyldipiperidine (2 rotatable bonds) and 1,1′-carbonylbismorpholine (2 rotatable bonds). This complete restriction arises from the urea linkage connecting two cyclic secondary amines and is documented by the PubChem computed descriptor 'Rotatable Bond Count = 0' [1]. By contrast, the piperidine analog [2] and the morpholine analog [3] each carry two freely rotating bonds because the urea nitrogen atoms are part of the ring systems. In practice, zero rotatable bonds mean the scaffold populates a single low-energy conformation in solution and in the solid state, minimising entropic penalties upon binding and maximising reproducibility in crystal-form selection.

Conformational restriction Scaffold rigidity Crystal engineering

Two Hydrogen-Bond Donors Enable Directional Supramolecular Assembly Not Accessible to Piperidine or Morpholine Analogs

The target compound contains two N–H hydrogen-bond donors (one on each piperazine ring), as recorded by the PubChem descriptor 'Hydrogen Bond Donor Count = 2' [1]. In contrast, 1,1′-carbonyldipiperidine possesses zero H-bond donors because both ring nitrogen atoms are tertiary amides [2]. 1,1′-Carbonylbismorpholine likewise has zero H-bond donors. This donor deficit means the piperidine and morpholine analogs cannot participate in the directional N–H···O=C or N–H···N hydrogen-bond networks that govern crystal packing, co-crystal formation, and solubility enhancement of the piperazine urea scaffold.

Hydrogen bonding Crystal engineering Supramolecular chemistry

Hydrophilic XLogP Profile (−1.6) Drives Aqueous Solubility Advantage Over Piperidine Congener

Di(1-piperazinyl)methanone exhibits a computed XLogP3-AA of −1.6 [1], placing it firmly in hydrophilic chemical space. The directly analogous piperidine compound 1,1′-carbonyldipiperidine carries an XLogP3-AA of +0.5 [2], representing a lipophilicity shift of more than two log units. The morpholine analog is intermediate but still substantially more lipophilic than the bis-piperazine. This difference arises from the secondary amine groups on the piperazine rings, which increase polarity and hydrogen-bonding capacity. The low XLogP correlates with higher aqueous solubility, an essential attribute for building block dissolution in parallel synthesis, bioconjugation, and PROTAC linker applications where physiological solubility governs ternary complex formation efficiency [3].

Lipophilicity XLogP Aqueous solubility Drug-likeness

Predicted pKa ~6.19 Enables pH-Responsive Protonation That Is Absent in Piperidine and Morpholine Analogs

The predicted pKa of the conjugate acid of di(1-piperazinyl)methanone is 6.19 ± 0.70 . This value positions the piperazine nitrogen atoms to exist in a mixed protonation state at physiological pH (7.4), as established for piperazine-containing PROTAC linkers where experimentally measured pKa values range from 5.5 to 7.8 depending on remote substituents [1]. By comparison, 1,1′-carbonyldipiperidine lacks basic nitrogen centres (amide nitrogen pKa < 0) and therefore cannot undergo pH-dependent protonation. The morpholine analog has a pKa near 2–3 due to the electron-withdrawing oxygen, rendering it essentially unprotonated under all biologically relevant pH conditions. This protonation capability is quantitatively meaningful: at pH 6.0 (endosomal), the piperazine scaffold can be >50% protonated, enhancing endosomal escape of attached cargo, whereas the piperidine and morpholine analogs remain neutral.

pKa Ionisation state pH-dependent solubility PROTAC linker design

Certified Olaparib Impurity 86 Reference Standard with Quantifiable Purity and Retention-Time Specificity

Di(1-piperazinyl)methanone (CAS 17159-16-9) is formally designated as Olaparib Impurity 86 and is supplied as a certified reference standard under ISO 17034 accreditation . Certified reference standards of this impurity are provided with documented purity values (typically ≥ 95%) and accompanying certificates of analysis that include HPLC retention time, NMR spectra, and HRMS data . In contrast, the piperidine and morpholine analogs are not recognised as pharmacopoeial impurities for olaparib and lack the same level of certified analytical characterisation. The chromatographic specificity arises from the compound's unique combination of log P, polar surface area (47.6 Ų), and hydrogen-bonding capacity, all of which differentiate it from other olaparib process impurities such as des-fluoro impurity or degradation products A, B, and C [1].

Pharmaceutical impurity standard Olaparib quality control HPLC quantification

Di(1-piperazinyl)methanone: Best-Fit Application Scenarios Supported by Quantitative Evidence


PROTAC Linker Development Requiring pH-Responsive Endosomal Escape

When designing proteolysis-targeting chimeras (PROTACs) that must traverse the endosomal compartment, the piperazine urea scaffold offers a predicted pKa of ~6.19, enabling partial protonation at endosomal pH (~6.0) while remaining largely neutral at cytosolic pH (7.4) [1]. This pH-responsive behaviour—absent in the piperidine (pKa < 0) and morpholine (pKa ~2–3) analogs—has been demonstrated in comparative PROTAC studies to improve endosomal escape and target degradation efficiency [1]. The zero rotatable bonds further reduce entropic penalties during ternary complex formation between the target protein, PROTAC, and E3 ligase.

Crystal Engineering of Hydrogen-Bonded Organic Frameworks

The compound's two N–H hydrogen-bond donors, combined with its zero-rotatable-bond scaffold, provide a geometrically predictable hydrogen-bonding module for constructing porous organic crystals [2]. Unlike the piperidine analog which completely lacks H-bond donors, di(1-piperazinyl)methanone can form robust N–H···O=C synthons. The XLogP of −1.6 further suggests that recrystallisation from aqueous solvent mixtures is feasible, a practical advantage for large-scale crystal growth.

Olaparib Active Pharmaceutical Ingredient (API) Quality Control and Stability Testing

As the certified Olaparib Impurity 86 reference standard (CAS 17159-16-9), this compound is indispensable for HPLC method validation in olaparib drug substance and drug product release testing [3]. The compound's characteristic retention time, UV spectrum, and high-resolution mass spectrum—quantified in validated LC-ESI-Q-TOF-MS methods [3]—allow unambiguous identification and quantification at levels relevant to ICH Q3A/Q3B thresholds. The piperidine and morpholine analogs are not listed as olaparib impurities and therefore cannot serve as surrogate standards.

Synthesis of Symmetrical Bis-Piperazine Ligands for Bivalent Target Engagement

The symmetrical bis-piperazine architecture provides two chemically equivalent secondary amine handles for parallel derivatisation, enabling the construction of homodimeric ligands that simultaneously engage two identical binding pockets [4]. The compound's hydrophilic XLogP (−1.6) and zero rotatable bonds ensure that the derived bivalent molecules maintain aqueous solubility and conformational homogeneity, attributes not achievable with the more lipophilic and flexible piperidine analog.

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